molecular formula C18H16ClN3O2 B14957343 N-(2-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

N-(2-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14957343
M. Wt: 341.8 g/mol
InChI Key: IDNWEFJSCJGLQV-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes a chlorobenzyl group, a cyclopropyl group, and a methylisoxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and an appropriate nucleophile.

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Coupling with Pyridine Ring: The final step involves coupling the synthesized isoxazole derivative with a pyridine ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-6-cyclopropyl-3-methylisoxazole-4-carboxamide: Similar structure but lacks the pyridine ring.

    N-(2-chlorobenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide: Similar structure but lacks the cyclopropyl group.

    N-(2-chlorobenzyl)-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide: Similar structure but lacks the methyl group.

Uniqueness

N-(2-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of structural features, including the chlorobenzyl group, cyclopropyl group, and methylisoxazole ring fused to a pyridine ring

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-10-16-13(8-15(11-6-7-11)21-18(16)24-22-10)17(23)20-9-12-4-2-3-5-14(12)19/h2-5,8,11H,6-7,9H2,1H3,(H,20,23)

InChI Key

IDNWEFJSCJGLQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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